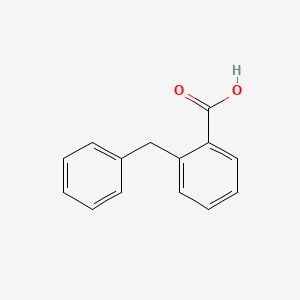

o-Benzylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESDHLLVLYZNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210104 | |

| Record name | o-Benzylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-35-1 | |

| Record name | 2-(Phenylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Benzylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-35-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Benzylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-benzylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BENZYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ9B53P0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of o-Benzylbenzoic Acid from o-Benzyltoluene: Navigating Oxidation Pathways and Challenges

Abstract

This technical guide provides an in-depth exploration of the synthesis of o-benzylbenzoic acid via the oxidation of o-benzyltoluene. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a critical analysis of common synthetic strategies. We will dissect the mechanistic underpinnings of benzylic oxidation, evaluate the efficacy and drawbacks of various oxidizing agents, and present a detailed experimental workflow for the most viable laboratory-scale approach. The core focus is on navigating the primary challenge in this transformation: achieving selective oxidation of the target methyl group while preserving the structural integrity of the molecule and avoiding undesirable side reactions. This guide consolidates field-proven insights with authoritative references to provide a trustworthy and comprehensive resource for the synthesis of this valuable chemical intermediate.

Introduction: The Synthetic Value and Challenge of this compound

This compound is a bifunctional molecule featuring both a carboxylic acid and a diphenylmethane-like framework. This structure makes it a valuable precursor in the synthesis of more complex molecular architectures, including certain dyes and pharmaceutical scaffolds. The most direct synthetic route to this compound is the oxidation of the methyl group of its readily available precursor, o-benzyltoluene.

The primary chemical transformation relies on the principle of benzylic oxidation. The benzylic carbon—the carbon atom directly attached to a benzene ring—is uniquely susceptible to oxidation because the C-H bonds at this position are weaker than typical alkyl C-H bonds.[1] This is due to the resonance stabilization of the intermediate benzylic radical that forms upon hydrogen abstraction.[1][2] While this inherent reactivity makes the conversion of a methyl group to a carboxylic acid feasible, it also presents a significant challenge: the reaction must be selective. In the case of o-benzyltoluene, the molecule possesses two benzylic positions: the target methyl (-CH₃) group and the methylene (-CH₂-) bridge. A successful synthesis requires an oxidizing system robust enough to convert the methyl group fully to a carboxylic acid but selective enough to leave the methylene bridge intact.

This guide will critically examine the common methodologies for this transformation, with a particular focus on the practical implications and chemical causality behind protocol choices.

Comparative Analysis of Oxidation Methodologies

The choice of oxidant is the most critical parameter in the synthesis of this compound from o-benzyltoluene. The ideal reagent should provide a high yield of the desired product with minimal formation of byproducts. We will evaluate three distinct approaches: permanganate oxidation, nitric acid oxidation, and catalytic air oxidation.

Potassium Permanganate (KMnO₄): The Workhorse Oxidant

Potassium permanganate is a powerful and widely used oxidizing agent for converting alkylbenzenes into their corresponding benzoic acids.[3] When heated in an alkaline aqueous solution, KMnO₄ will oxidize any alkyl side chain, regardless of its length, to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom.[1][4]

Causality and Mechanism: The reaction mechanism, while complex, is understood to initiate via the homolytic cleavage of a benzylic C-H bond, forming a resonance-stabilized benzyl radical.[2][4] This radical undergoes a series of further oxidation steps, ultimately leading to the formation of a carboxylate salt. The reaction is typically performed under alkaline conditions (e.g., with NaOH or K₂CO₃) to prevent the formation of acidic conditions that could promote side reactions and to ensure the product remains in solution as its soluble carboxylate salt.[5] The final step involves acidification to protonate the salt and precipitate the carboxylic acid product.[6][7]

Applicability to o-Benzyltoluene: For the oxidation of o-benzyltoluene, KMnO₄ presents a double-edged sword. Its sheer power ensures the complete oxidation of the methyl group. However, its aggressive nature raises the risk of over-oxidation and potential cleavage of the methylene bridge, which is also a benzylic position. Careful control of reaction conditions—temperature, reaction time, and stoichiometry—is paramount to favor the desired transformation. Despite this risk, it remains one of the most reliable and accessible methods for laboratory-scale synthesis.

Nitric Acid (HNO₃): A Cautionary Tale

Dilute nitric acid under heat and pressure is another potent oxidizing system capable of converting alkylarenes to carboxylic acids.[8] However, its application to o-benzyltoluene is fraught with complications.

Critical Drawback: Competing Nitration: Research into this specific transformation has revealed that o-benzyltoluene is exceptionally prone to nitration when oxidized with nitric acid.[8] Instead of selectively producing this compound, the reaction yields a complex mixture dominated by nitrated byproducts. These nitro compounds are difficult to separate from the desired product and interfere with subsequent synthetic steps, such as cyclization to form anthraquinone. During workup or further reactions involving strong acids like sulfuric acid, these nitro compounds can decompose, leading to a blackened, intractable mixture.[8] Consequently, nitric acid oxidation is not a recommended pathway for obtaining pure this compound from o-benzyltoluene. This example underscores the importance of selecting an oxidant that is incompatible with undesired parallel reaction pathways.

Catalytic Air Oxidation: The Industrial Approach

In industrial settings, the liquid-phase air oxidation of alkylbenzenes is the preferred method for producing benzoic acids.[9] These processes typically employ transition metal catalysts, such as cobalt and manganese salts, at elevated temperatures and pressures.[9][10]

Causality and Advantages: This method uses molecular oxygen from the air as the terminal oxidant, making it a more cost-effective and environmentally benign ("greener") approach compared to stoichiometric inorganic oxidants like KMnO₄. The metal catalysts facilitate the formation of radical intermediates, initiating an auto-oxidation chain reaction that converts the alkyl group to a hydroperoxide, which then proceeds to the carboxylic acid.[11] These catalytic systems can often be tuned to offer greater selectivity than harsher stoichiometric reagents.

Applicability to o-Benzyltoluene: While highly promising, the development of a specific catalytic system for o-benzyltoluene requires significant process optimization. The challenge remains to identify catalysts and conditions that selectively oxidize the methyl group over the methylene bridge. While general protocols exist, applying them to this specific substrate would likely require dedicated research to maximize yield and minimize byproduct formation. For laboratory-scale synthesis where expediency is often key, permanganate oxidation is frequently the more straightforward, albeit less elegant, choice.

Experimental Design and Protocols

This section provides a comprehensive, self-validating protocol for the synthesis of this compound using potassium permanganate. The workflow is designed to maximize yield while allowing for the isolation of a pure product.

Overall Synthesis Workflow

The process can be broken down into four key stages: Oxidation, Quenching and Filtration, Acidification and Isolation, and Purification.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol: Permanganate Oxidation

Disclaimer: This protocol involves strong oxidizing agents and corrosive acids. Adherence to all standard laboratory safety procedures, including the use of personal protective equipment (safety goggles, lab coat, gloves), is mandatory. All operations should be performed in a well-ventilated fume hood.

Materials:

-

o-Benzyltoluene

-

Potassium permanganate (KMnO₄)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol (95% or absolute)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Celatom® or filter aid (optional, but recommended)

Equipment:

-

Round-bottom flask (appropriately sized for the scale)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Buchner funnel and vacuum flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine o-benzyltoluene (1.0 eq), potassium carbonate (approx. 0.5 eq), and a sufficient volume of water to ensure stirring is possible (approx. 20-30 mL per gram of o-benzyltoluene).

-

Oxidant Addition: Begin heating the mixture to a gentle reflux. Once refluxing, add potassium permanganate (approx. 3.0-3.5 eq) in small portions over 1-2 hours. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a dangerous thermal runaway. The potassium carbonate maintains an alkaline pH, which is optimal for the oxidation and keeps the product in its soluble salt form.[5]

-

Reaction Monitoring: Continue heating under reflux until the characteristic purple color of the permanganate ion has been replaced by a brown precipitate of manganese dioxide (MnO₂). This typically requires 4-8 hours. The disappearance of the purple color indicates the consumption of the oxidizing agent.[7]

-

Quenching and MnO₂ Removal: After the reaction is complete, cool the mixture to below reflux temperature. Cautiously add a small amount of ethanol to quench any unreacted KMnO₄. While the solution is still hot, filter it by vacuum filtration to remove the voluminous MnO₂ precipitate. A pad of Celatom® or filter aid on the filter paper can significantly speed up this challenging filtration. Wash the filter cake with a small amount of hot water. Trustworthiness Note: Hot filtration is essential because the product salt (potassium o-benzylbenzoate) is more soluble in hot water and this minimizes product loss at this stage.

-

Acidification and Precipitation: Cool the clear filtrate in an ice bath. With vigorous stirring, slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2, check with pH paper). A white precipitate of this compound will form. Causality Note: Acidification protonates the soluble carboxylate salt, converting it to the free carboxylic acid, which is poorly soluble in cold water, causing it to precipitate.[7]

-

Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[12][13]

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation and Expected Outcomes

The success of the synthesis is evaluated based on yield and purity. While yields can vary based on scale and adherence to the protocol, this method can provide the target compound in moderate to good yields.

| Parameter | Expected Outcome / Value | Rationale / Method of Verification |

| Physical Appearance | White crystalline solid | Visual Inspection |

| Yield (Crude) | 50-70% | Gravimetric analysis after initial isolation |

| Yield (Purified) | 40-60% | Gravimetric analysis after recrystallization |

| Melting Point | ~121-125 °C (Lit. varies) | Melting point apparatus; a sharp range indicates high purity.[13] |

| Purity | >98% | ¹H NMR, HPLC |

Conclusion and Future Perspectives

The synthesis of this compound from o-benzyltoluene is a classic example of benzylic oxidation that highlights the critical importance of oxidant selection. While powerful reagents like potassium permanganate provide a reliable, albeit aggressive, laboratory-scale route, they necessitate careful control to mitigate side reactions. The documented failure of nitric acid due to competing nitration serves as a crucial lesson in synthetic planning.[8]

For future research and for those in drug development and process chemistry, the exploration of selective catalytic air oxidation systems for this specific substrate represents a significant opportunity. Developing a heterogeneous catalyst that can operate under milder conditions would not only improve the environmental footprint of the synthesis but could also enhance selectivity, reduce purification burdens, and offer a more scalable and economical pathway to this valuable intermediate.

References

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 16.11 KMnO4 Oxidation of Alkylbenzene. Retrieved from [Link]

-

Synthetic Map. (n.d.). Benzylic oxidation. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of o-benzyl-benzoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. Retrieved from [Link]

-

askIITians. (n.d.). How do you convert the following? Toluene to Benzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

-

Quora. (2018). What is the mechanism of benzoic acid from toluene? Retrieved from [Link]

-

ResearchGate. (2019). Selective Oxidation of Benzyl alcohols to Benzaldyhydes under Phase Transfer Catalysis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of o-benzoyl benzoic acid. Retrieved from [Link]

-

ResearchGate. (2024). Selective catalytic oxidation of toluene with O2 to benzyl alcohol and benzaldehyde over bimetallic NiCu/MgAlO catalyst in solvent-free and additive-free conditions. Retrieved from [Link]

- Google Patents. (2004). US20040039227A1 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitrol benzyl alcohols, esters and/or ethers.

- Google Patents. (2003). CN1422243A - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.

-

Organic Syntheses. (n.d.). benzyl benzoate. Retrieved from [Link]

- Google Patents. (1986). Process for the purification of benzoic acid by distillation with an amine.

-

National Center for Biotechnology Information. (n.d.). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. Retrieved from [Link]

-

Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective oxidation of benzyl alcohols under phase transfer catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. Retrieved from [Link]

-

YouTube. (2022). Benzoic Acid From Toluene - Organic Chemistry. Retrieved from [Link]

-

YouTube. (2024). The Recrystallization of Impure Benzoic Acid Lab. Retrieved from [Link]

-

ACS Engineering Au. (2024). Hydrogen Loading and Release Potential of the LOHC System Benzyltoluene/Perhydro Benzyltoluene over S–Pt/TiO2 Catalyst. Retrieved from [Link]

-

ACS Publications. (n.d.). o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

- Google Patents. (2014). CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.

- Google Patents. (2016). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.

-

PrepChem. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of o-benzoylbenzoic acid (BBA). Retrieved from [Link]

-

MDPI. (2023). Assessment of Reaction Kinetics for the Dehydrogenation of Perhydro-Dibenzyltoluene Using Mg- and Zn-Modified Pt/Al2O3 Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Initial steps in the OH-oxidation mechanism of toluene. Retrieved from [Link]

- Google Patents. (2021). CN109970544B - A kind of device and method for preparing benzoic acid from toluene.

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017). Benzaldehyde synthesis using aqueous nitric acid. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Detailed Mechanism of Toluene Oxidation and Comparison With Benzene. Retrieved from [Link]

-

Digital Commons @ NJIT. (2009). Oxidation of the benzyl radical: Mechanism, thermochemistry, and kinetics for the reactions of benzyl hydroperoxide. Retrieved from [Link]

-

ResearchGate. (2014). How is benzyl alcohol prepared from toluene oxidation? Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Benzoic Acid From Benzyl Chloride. Retrieved from [Link]

-

Scribd. (n.d.). Oxidation of Benzoin To Benzil With Nitric Acid. Retrieved from [Link]

-

YouTube. (2023). Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

-

ResearchGate. (2025). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]

- 7. m.youtube.com [m.youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 13. m.youtube.com [m.youtube.com]

physical and chemical properties of o-Benzylbenzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of o-Benzylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as 2-benzoylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C₁₄H₁₀O₃.[1][2][3][4][5] It is a bifunctional molecule, featuring both a carboxylic acid group and a ketone group, which makes it a versatile intermediate in organic synthesis. Its structural isomers include m- and p-benzylbenzoic acid. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, analytical methodologies, and applications, with a particular focus on its relevance in research and pharmaceutical development. The compound is also commonly referred to as benzophenone-2-carboxylic acid or o-carboxybenzophenone.[2][3][4][6]

Physicochemical Properties

The physical and chemical characteristics of this compound define its behavior in various chemical and biological systems. These properties are crucial for designing synthetic routes, developing analytical methods, and understanding its potential as a scaffold in drug discovery.

Core Data Summary

A compilation of the key physicochemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 85-52-9 | [1][6] |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2][4] |

| Molecular Weight | 226.23 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][3][7] |

| Melting Point | 126-129 °C (lit.) | [1][2] |

| Boiling Point | 257-265 °C (lit.) | [1] |

| pKa | 3.54 (at 25°C) | [1][8] |

| Water Solubility | 284 mg/L (at 20°C); sparingly soluble | [1][7] |

| Organic Solvent Solubility | Soluble in ethanol, ether, and hot benzene | [1][2][3] |

Structural and Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the carboxylic acid O-H stretch (typically ~2500-3300 cm⁻¹), a sharp carbonyl C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and another distinct carbonyl C=O stretch for the ketone (around 1660 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically ~7.2-8.2 ppm) corresponding to the nine protons on the two benzene rings. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will display signals for the two distinct carbonyl carbons (carboxyl and ketone) and the twelve aromatic carbons.

-

Synthesis and Manufacturing

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation reaction.

Friedel-Crafts Acylation

This reaction involves the electrophilic acylation of benzene with phthalic anhydride, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][9]

Causality of Experimental Choices:

-

Reactants: Benzene serves as the aromatic nucleophile, and phthalic anhydride is the acylating agent. The ortho-positioning of the resulting benzoyl group is directed by the anhydride structure.

-

Catalyst: Anhydrous aluminum chloride is a potent Lewis acid that coordinates with the carbonyl oxygen of the phthalic anhydride. This coordination polarizes the carbonyl group, generating a highly electrophilic acylium ion intermediate, which is then attacked by the benzene ring. An excess of the catalyst is often required as it complexes with the product.

-

Solvent: Benzene itself can serve as the solvent, or an inert solvent like dichloromethane or nitrobenzene can be used.

-

Work-up: The reaction is quenched by the careful addition of water and acid (e.g., HCl) to decompose the aluminum chloride complex and precipitate the crude product.[9]

Workflow: Synthesis via Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

Other methods, such as the oxidation of o-benzyl toluene, have been explored. However, this route can be problematic due to the high susceptibility of the benzyl toluene starting material to nitration, leading to significant by-products and purification challenges.[10] Modern approaches also utilize ionic liquids as recyclable and highly active catalysts to improve the green credentials of the synthesis.[11]

Chemical Reactivity and Applications

The dual functionality of this compound is the cornerstone of its chemical reactivity and utility as a synthetic intermediate.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Conversion to an acyl chloride (e.g., with thionyl chloride) followed by reaction with an amine.

-

Salt Formation: Reaction with a base to form a carboxylate salt.

Reactions of the Ketone Group

The benzophenone ketone is less reactive than aliphatic ketones but can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Intramolecular Cyclization: Synthesis of Anthraquinone

A primary industrial application of this compound is its use as a precursor to anthraquinone, a key intermediate for many dyes.[1] This is achieved through an intramolecular cyclization (a Friedel-Crafts acylation) in the presence of a strong acid, typically concentrated sulfuric acid, at elevated temperatures.

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. ORTHO-BENZOYL BENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. o-benzoylbenzoic acid [stenutz.eu]

- 6. fishersci.com [fishersci.com]

- 7. 2-Benzoylbenzoic Acid BP EP USP CAS 85-52-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Benzoic acids [stenutz.eu]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]

o-Benzylbenzoic acid CAS number and IUPAC name

An In-Depth Technical Guide to 2-Benzylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-benzylbenzoic acid (CAS No. 612-35-1), a key organic intermediate with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with detailed information on the compound's chemical identity, physicochemical properties, synthesis, and applications. A particular focus is placed on its emerging role as a scaffold for developing novel antibacterial agents that target the RNA polymerase-sigma factor interaction. The guide includes a detailed, field-proven synthetic protocol, an analysis of its analytical characterization, and essential safety information.

Chemical Identity and Physicochemical Properties

2-Benzylbenzoic acid, also known by its IUPAC name, is an aromatic carboxylic acid. Its identity and key properties are summarized below.

Chemical Identity

| Parameter | Value |

| IUPAC Name | 2-Benzylbenzoic acid |

| CAS Number | 612-35-1[1][2] |

| Synonyms | o-Benzylbenzoic acid, α-Phenyl-2-toluic acid, 2-(Phenylmethyl)benzoic acid |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| SMILES | O=C(O)c1ccccc1Cc2ccccc2 |

| InChI Key | FESDHLLVLYZNFY-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 112-115 °C | [1][2][4] |

| Boiling Point | 363.2 °C at 760 mmHg (estimate) | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL); sparingly soluble in water.[1][5] | [1][5][6] |

| pKa | 4.13 ± 0.36 (Predicted) | [1][3] |

Synthesis of 2-Benzylbenzoic Acid

While classical approaches to synthesizing 2-benzylbenzoic acid exist, they can be inefficient. For instance, the oxidation of o-benzyltoluene with nitric acid often results in significant nitration byproducts. A more robust and modern approach involves the reductive cleavage of 3-phenylphthalide using iodotrimethylsilane (TMSI). This method is advantageous as it proceeds under neutral conditions with readily available reagents and produces the target compound in good yield.[7]

Synthesis via Reductive Cleavage of 3-Phenylphthalide

The core of this protocol is the in situ generation of iodotrimethylsilane from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI). TMSI is a versatile reagent known for its ability to cleave ethers and esters.[7] In this case, it effectively reduces the lactone ring of the phthalide to open it into the corresponding carboxylic acid.

Causality of Experimental Choices:

-

Reagents: The TMSCl/NaI system is a cost-effective and convenient way to generate the highly reactive TMSI reagent directly in the reaction flask, avoiding the need to handle the moisture-sensitive TMSI.

-

Solvent: Dry acetonitrile (CH₃CN) is used as it is a polar aprotic solvent that effectively dissolves the reagents and facilitates the nucleophilic attack of the iodide ion on the silicon center of TMSCl.

-

Inert Atmosphere: The reaction is conducted under a nitrogen (N₂) atmosphere to prevent moisture from entering the reaction, which would otherwise quench the TMSCl and the generated TMSI.

-

Workup: The aqueous workup hydrolyzes the intermediate silyl ester to yield the final carboxylic acid. A wash with sodium thiosulfate is crucial to remove any residual iodine formed during the reaction, preventing it from contaminating the final product.[7]

Experimental Protocol

Materials:

-

3-Phenylphthalide

-

Chlorotrimethylsilane (TMSCl)

-

Sodium Iodide (NaI), anhydrous

-

Acetonitrile (CH₃CN), dry

-

Diethyl ether

-

10% Sodium thiosulfate solution

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure: [7]

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-phenylphthalide (1.0 mmol) and anhydrous sodium iodide (3.5 mmol).

-

Add dry acetonitrile (4 mL) to the flask.

-

Flush the system with dry nitrogen gas.

-

While stirring, add chlorotrimethylsilane (3.5 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and add distilled water (8 mL) to hydrolyze the intermediate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 12 mL).

-

Wash the combined organic layers sequentially with 10% sodium thiosulfate solution (20 mL) and water.

-

Extract the organic layer with a saturated sodium bicarbonate solution (2 x 12 mL). The desired product will move to the aqueous basic layer, leaving unreacted starting material in the ether layer.

-

Carefully acidify the aqueous bicarbonate extracts with 1 M HCl until a precipitate forms.

-

Extract the acidified aqueous layer with diethyl ether.

-

Wash the new organic extract with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield pure 2-benzylbenzoic acid.

Applications in Drug Development: Targeting Bacterial Transcription

Bacterial resistance to existing antibiotics necessitates the discovery of novel drugs with new mechanisms of action. Bacterial transcription is a prime, yet underexplored, target.[8] The formation of the RNA polymerase (RNAP) holoenzyme, through the binding of a sigma (σ) factor to the core RNAP enzyme, is an essential first step for gene expression and bacterial viability.[8] Disrupting this protein-protein interaction (PPI) presents a promising strategy for developing new antibacterial agents.

Recent studies have identified derivatives of benzyl and benzoyl benzoic acid as potent inhibitors of the RNAP-σ interaction.[8]

Mechanism of Action: The 2-benzylbenzoic acid scaffold serves as a structural mimic of key amino acid residues on the σ factor, specifically at its primary binding site on the β' subunit of the RNAP core enzyme. The carboxylic acid group at the 2-position is believed to form a critical ionic bond with arginine residues (e.g., R278 and R281 in E. coli) within the β' clamp helices domain.[8] By occupying this binding pocket, the inhibitor competitively prevents the σ factor from associating with the core RNAP, thereby inhibiting holoenzyme formation and halting transcription initiation. A representative compound from this class demonstrated excellent activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, comparable to vancomycin.[8]

Analytical Characterization

Confirming the identity and purity of synthesized 2-benzylbenzoic acid is critical. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide a definitive structural fingerprint.

| Technique | Expected Peaks / Features |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH).~8.06 ppm: Doublet, 1H (Aromatic proton ortho to the carboxyl group).~7.08-7.5 ppm: Multiplet, 8H (Remaining aromatic protons).~4.4 ppm: Singlet, 2H (Benzylic protons, -CH₂-).[7] |

| ¹³C NMR | ~168-172 ppm: Carbonyl carbon (C=O) of the carboxylic acid.~125-145 ppm: Aromatic carbons.~39-40 ppm: Benzylic carbon (-CH₂-).[9] |

| IR Spec. | ~2500-3300 cm⁻¹: Very broad band (O-H stretch of hydrogen-bonded carboxylic acid).~3030-3080 cm⁻¹: Medium peaks (Aromatic C-H stretch).~2850-2960 cm⁻¹: Weak peaks (Aliphatic C-H stretch of CH₂).~1680-1710 cm⁻¹: Strong, sharp peak (C=O stretch of the carboxylic acid). |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 2-benzylbenzoic acid.

-

Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is at room temperature.[1]

Conclusion

2-Benzylbenzoic acid is a valuable and versatile chemical intermediate. The synthetic route via reductive cleavage of 3-phenylphthalide offers a reliable and high-yield method for its preparation, suitable for research and development settings. Its most compelling application lies in the field of antibacterial drug discovery, where its scaffold has been proven to effectively inhibit the crucial protein-protein interaction between the RNA polymerase core enzyme and the sigma factor. This guide provides the foundational technical knowledge required for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

Crysdot. 2-Benzylbenzoic acid. Available at: [Link]

-

Chemsrc. 2-BENZYLBENZOIC ACID | CAS#:612-35-1. Available at: [Link]

-

Ma, C., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. European Journal of Medicinal Chemistry, 208, 112671. Available at: [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Thyagarajan, G., & Rao, K. K. (1991). Reductive Cleavage of Phthalides with Iodotrimethylsilane. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(3), 3068-3069.

-

ResearchGate. (2023). Metal‐Free Synthesis via Intramolecular Cyclization, Enzyme Inhibition Properties and Molecular Docking of Novel Isoindolinones. Available at: [Link]

-

Chen, C. Y., et al. (2020). Palladium-Catalyzed Three-Component Coupling Reaction of o-Bromobenzaldehyde, N-Tosylhydrazone, and Methanol. Organic Letters, 22(5), 1826-1830. Available at: [Link]

- Pakistan Journal of Scientific and Industrial Research. (1983).

-

Royal Society of Chemistry. (2015). Supporting Information for: Asymmetric C-H/N-H Annulation to Axially Chiral Biaryl-Based N-Aryl-pyrrolinones. Available at: [Link]

- Journal of the Chemical Society, Perkin Transactions 1. (1999). A new aspect of the Suárez reaction: remote iodination of phthalides by (diacetoxyiodo)arenes. 1713-1716.

-

Amazon S3. (2025). Supporting Information: Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. Available at: [Link]

Sources

- 1. 612-35-1 | CAS DataBase [m.chemicalbook.com]

- 2. 2-BENZYLBENZOIC ACID | CAS#:612-35-1 | Chemsrc [chemsrc.com]

- 3. 2-BENZYLBENZOIC ACID | 612-35-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 612-35-1 | 2-Benzylbenzoic acid | Aryls | Ambeed.com [ambeed.com]

- 7. tandfonline.com [tandfonline.com]

- 8. rsc.org [rsc.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Comprehensive Technical Guide to the Solubility of o-Benzylbenzoic Acid in Organic Solvents

Introduction

o-Benzylbenzoic acid, a derivative of benzoic acid, is a compound of interest in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides an in-depth technical exploration of the principles, methodologies, and influencing factors governing the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide will leverage the extensive and well-documented solubility characteristics of its parent compound, benzoic acid, as a foundational model. The principles and experimental protocols detailed herein are directly applicable to the study of this compound and its derivatives.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy change (ΔG) of the solution process determines the solubility. This process can be conceptually broken down into three main steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

-

Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular interactions with the solvent molecules (exothermic).

A negative ΔG, indicating a spontaneous process, is favored by a lower lattice energy, lower cavitation energy, and higher solvation energy. The solubility of this compound, therefore, is dictated by the balance of these energetic contributions, which are in turn influenced by the molecular structures of both the solute and the solvent.

The structural features of this compound—a carboxylic acid group capable of hydrogen bonding, a benzene ring contributing to van der Waals forces and potential π-π stacking, and a benzyl group adding to the nonpolar character—suggest a nuanced solubility profile. It is anticipated to be more soluble in solvents that can effectively interact with these functional groups.

Qualitative Solubility Profile

Based on general chemical principles and available qualitative data for similar aromatic carboxylic acids, the expected solubility of this compound in various classes of organic solvents is as follows:

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group of this compound. Consequently, good solubility is expected in these solvents. The addition of alcohols to aqueous solutions has been shown to significantly increase the solubility of benzoic acid.[1]

-

Polar Aprotic Solvents (e.g., Ketones like Acetone, Esters like Ethyl Acetate): These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. This compound is expected to be soluble in these solvents.[2][3]

-

Ethers (e.g., Diethyl Ether): Ethers can act as hydrogen bond acceptors, leading to moderate to good solubility.[4][5]

-

Aromatic Hydrocarbons (e.g., Benzene, Toluene): The nonpolar benzene ring of this compound will interact favorably with these aromatic solvents through van der Waals forces and potential π-π stacking. Solubility in hot benzene has been noted.[4][5]

-

Nonpolar Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane): Due to the polar carboxylic acid group, the solubility of this compound in these nonpolar solvents is expected to be low.

Quantitative Solubility Data (Analog: Benzoic Acid)

While specific quantitative data for this compound is scarce, the solubility of benzoic acid in various organic solvents provides a valuable reference point. The following table summarizes selected solubility data for benzoic acid.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 23 | 71.5 |

| Ethanol | 19.2 | 52.4 |

| Acetone | - | Soluble |

| Benzene | - | Soluble in hot benzene |

| Water | 25 | 0.344 |

Data sourced from various chemical handbooks and publications.[4][6][7]

It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific solvent systems and temperature conditions.

Experimental Determination of Solubility

Accurate determination of solubility is a critical step in process development and scientific research. The following are standard, reliable methods for measuring the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask)

This is the most common and straightforward method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a constant-temperature bath).

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be sealed to prevent solvent evaporation.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the equilibrium solubility method.

Analytical Techniques for Concentration Determination

The choice of analytical method is critical for accuracy.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound versus detector response (e.g., UV absorbance) must be prepared.

-

Gravimetric Method: A known volume of the saturated solution is taken, and the solvent is carefully evaporated to dryness. The mass of the remaining solid solute is then determined. This method is simple but can be less accurate due to potential solvent retention or loss of volatile solutes.

-

Titrimetric Method: For an acidic compound like this compound, titration with a standardized basic solution (e.g., sodium hydroxide) using a suitable indicator can be employed. This method is cost-effective and accurate if no other acidic or basic impurities are present.

Polythermal Method (Dynamic Method)

This method is useful for determining the temperature dependence of solubility.

Principle: A mixture of known composition (solute and solvent) is heated until all the solid dissolves. The temperature at which the last crystal dissolves is recorded as the saturation temperature for that specific concentration.

Experimental Protocol:

-

Preparation: A precise amount of this compound and solvent are weighed into a sealed, transparent vessel equipped with a stirrer and a calibrated thermometer.

-

Heating: The mixture is slowly heated while being continuously stirred.

-

Observation: The temperature at which the last solid particle disappears is carefully noted.

-

Cooling (Optional but Recommended): The solution is then slowly cooled, and the temperature at which crystallization begins is also recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium temperature.

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While specific quantitative data for this compound is not widely available, the principles of dissolution and the experimental methodologies detailed in this guide provide a robust framework for its determination. By leveraging the extensive knowledge base of its parent compound, benzoic acid, researchers can make informed decisions regarding solvent selection and process conditions. The recommended experimental protocols, particularly the equilibrium solubility method coupled with HPLC analysis, offer a reliable means of generating the precise data necessary for successful scientific and developmental outcomes.

References

- CymitQuimica. CAS 85-56-3: 2-(4-Chlorobenzoyl)benzoic acid.

- ChemBK. o-Benzoylbenzoic acid.

- Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid.

- Haihang Industry. 2-(4-chlorobenzoyl)benzoic acid cas 85-56-3.

- Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. International Journal of Research in Engineering and Science (IJRES).

- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Solubility of Things. Benzoic Acid.

- Pires, M., & Franco, R. W. A. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.

- Gomaa, E. A., et al. (2014). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. RESEARCH & REVIEWS: JOURNAL OF CHEMISTRY, 3(3).

- PubChem. 2-Benzoylbenzoic Acid.

- Chen, J., & Ma, P. (2005). Determination and Correlation for Solubility of Aromatic Acids in Solvents.

- Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.

- Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid.

- precisionFDA. This compound.

- Sciencemadness Wiki. Benzoic acid.

- (PDF) Solubility of Benzoic Acid in Mixed Solvents.

- Enthalpies and Entropies of Dissolution and Dissociation of Benzoic Acid in EtOH-H2O and i-PrOH-H2O Mixtures. Acta Phys. -Chim. Sin..

- Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Thermodynamics of dissolving and solvation processes for benzoic acid and the toluic acids in aqueous solution. Journal of Solution Chemistry.

- Chemistry 210 Experiment Ic. University of California, Irvine.

- The Japanese Pharmacopoeia. Benzoic Acid.

- Ataman Kimya. BENZOIC ACID, BENZYL ESTER.

- Experimental solubility of benzoic acid in water compared with...

- PubChem. CID 158921970 | C28H24O4.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.

- Wikipedia. Benzoic acid.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

- PharmaCompass.com. ORTHO-BENZOYL BENZOIC ACID.

- Cayman Chemical.

- Sigma-Aldrich.

- Doc Brown's Chemistry.

- CymitQuimica. CAS 85-52-9: 2-Benzoylbenzoic acid.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.

- Solubilities of Benzoic Acid in Binary Methylbenzene + Benzyl Alcohol and Methylbenzene + Benzaldehyde Solvent Mixtures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 85-56-3: 2-(4-Chlorobenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of o-Benzoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of o-benzoylbenzoic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals. With a focus on its melting and boiling points, this document delves into the theoretical underpinnings and practical methodologies for their accurate determination. Recognizing the critical impact of purity on these physical constants, this guide further details established synthesis and purification protocols, alongside modern analytical techniques for comprehensive characterization. This document is intended to serve as an essential resource for researchers and professionals engaged in the handling, characterization, and application of o-benzoylbenzoic acid, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Significance of o-Benzoylbenzoic Acid

o-Benzoylbenzoic acid, systematically named 2-benzoylbenzoic acid and also known as benzophenone-2-carboxylic acid, is a bifunctional aromatic organic compound with the chemical formula C₁₄H₁₀O₃. Its structure, featuring both a carboxylic acid and a ketone functional group, makes it a versatile precursor in organic synthesis. The primary application of o-benzoylbenzoic acid lies in its role as a crucial intermediate for the production of anthraquinone and its derivatives, which are widely used as dyes and pigments.[1] Furthermore, its structural motif is of interest in medicinal chemistry and materials science.

Accurate knowledge of the physical properties of o-benzoylbenzoic acid, particularly its melting and boiling points, is paramount for its synthesis, purification, and subsequent applications. These constants serve as primary indicators of purity and are essential for process optimization and quality control in industrial settings.

CAS Number: 85-52-9[2][3][4][5][6]

Melting and Boiling Points: A Comprehensive Data Summary

The melting and boiling points of o-benzoylbenzoic acid have been extensively reported in the scientific literature. A summary of these values is presented below. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and the purity of the sample.

| Physical Property | Reported Value (°C) | Source(s) |

| Melting Point | 126-129 | [6] |

| 127-129 | [1] | |

| 127-128 | [7] | |

| Monohydrate | 94.5 | |

| Boiling Point | 257-265 | [6] |

The relatively high melting and boiling points of o-benzoylbenzoic acid are attributed to the presence of strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar ketone group. The planar aromatic rings also contribute to significant van der Waals forces.

Experimental Determination of Physicochemical Properties

The accurate determination of the melting and boiling points of o-benzoylbenzoic acid is fundamental for its characterization. This section provides detailed, step-by-step methodologies for these essential experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[8] The capillary method is a widely accepted and accurate technique for determining the melting point of organic compounds.

-

Sample Preparation:

-

Ensure the o-benzoylbenzoic acid sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the solid with a mortar and pestle.

-

Tamp the open end of a capillary tube into the powdered sample.[9][10]

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Apparatus Setup (Thiele Tube):

-

Fill a Thiele tube with a high-boiling, inert liquid such as mineral oil or silicone oil.

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of wire, ensuring the sample is aligned with the thermometer bulb.

-

Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[11] The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Heat rapidly at first until the temperature is about 15-20 °C below the expected melting point of o-benzoylbenzoic acid.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[10]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a clear liquid (the end of melting). This range is the melting point of the sample.

-

Caption: Workflow for melting point determination using the capillary method.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] Since o-benzoylbenzoic acid is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. However, for the purpose of this guide, a general protocol for determining the boiling point of an organic compound using the capillary method is described.

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate).[15]

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the liquid has displaced all the air.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]

-

Caption: Workflow for micro boiling point determination.

Synthesis and Purification: Ensuring Sample Integrity

The presence of impurities can significantly affect the melting and boiling points of a compound. Therefore, understanding the synthesis and purification of o-benzoylbenzoic acid is crucial for obtaining accurate physical data.

Synthesis of o-Benzoylbenzoic Acid

The most common method for the synthesis of o-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7]

Reaction Scheme:

Phthalic Anhydride + Benzene --(AlCl₃)--> o-Benzoylbenzoic Acid

A detailed synthetic procedure can be found in the literature.[7] The reaction involves the electrophilic attack of the acylium ion, generated from phthalic anhydride and AlCl₃, on the benzene ring. The crude product is typically obtained after hydrolysis of the reaction mixture.

More recently, the use of ionic liquids as catalysts for this reaction has been explored, offering potential advantages in terms of catalyst reusability and milder reaction conditions.[16]

Purification of o-Benzoylbenzoic Acid

Purification of the crude o-benzoylbenzoic acid is essential to remove unreacted starting materials, by-products, and the catalyst. Recrystallization is the most effective method for purifying solid organic compounds.

-

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For o-benzoylbenzoic acid, a mixed solvent system of benzene and ligroin or recrystallization from boiling water has been reported to be effective.[7][17]

-

Dissolution: Dissolve the crude o-benzoylbenzoic acid in the minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The solution is then hot filtered to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of o-benzoylbenzoic acid decreases, and it will crystallize out of the solution. Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any remaining impurities. The purified crystals are then dried in a desiccator or a vacuum oven to remove any residual solvent. The purity of the recrystallized product can be assessed by its sharp melting point.

Purity Assessment: Modern Analytical Techniques

Beyond melting point determination, a suite of modern analytical techniques can be employed to rigorously assess the purity and confirm the identity of o-benzoylbenzoic acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. It can be used to determine the percentage purity of an o-benzoylbenzoic acid sample by separating it from any impurities.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound. The NMR spectrum of pure o-benzoylbenzoic acid will show characteristic signals for the aromatic protons and carbons, as well as the carboxylic acid proton. The presence of impurity peaks can be readily detected.[19][20]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of o-benzoylbenzoic acid will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as the ketone C=O stretch and aromatic C-H and C=C vibrations.[4][18]

Conclusion

This technical guide has provided a detailed examination of the melting and boiling points of o-benzoylbenzoic acid, grounded in established scientific principles and experimental methodologies. By understanding the factors that influence these fundamental physical properties, particularly the paramount importance of sample purity, researchers and professionals can ensure the reliability and reproducibility of their work. The synthesis, purification, and analytical techniques outlined herein serve as a comprehensive resource for the effective handling and characterization of this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of o-benzoyl benzoic acid. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Department of Chemistry, University of Texas at Austin. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

-

PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-benzoyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.

-

PubChem. (n.d.). 2-Benzoylbenzoic Acid. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

-

Reddit. (2016, December 24). Getting Rid of Benzoic Acid post benzoylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). o-Benzoylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Asian Journal of Physics. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved from [Link]

-

ACS Publications. (n.d.). o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS RN 85-52-9 | Fisher Scientific [fishersci.com]

- 4. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

- 5. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 19. spectrabase.com [spectrabase.com]

- 20. asianjournalofphysics.com [asianjournalofphysics.com]

Unlocking the Therapeutic Potential of the o-Benzylbenzoic Acid Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The o-benzylbenzoic acid core, a seemingly simple aromatic carboxylic acid, has emerged as a versatile and promising scaffold for the development of novel therapeutics. Its inherent structural features, including a flexible benzyl group and an ionizable carboxylic acid moiety, provide a rich platform for chemical modification and optimization of biological activity. This technical guide offers an in-depth exploration of the potential applications of this compound and its derivatives in medicinal chemistry, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide their own investigations.

Core Scaffold: Physicochemical Properties and Synthetic Strategies

The this compound scaffold is characterized by a benzoic acid ring substituted at the ortho position with a benzyl group. This arrangement imparts a unique combination of rigidity and flexibility, which is often a desirable trait in drug candidates. The carboxylic acid group provides a key interaction point for polar contacts with biological targets and influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₁₂O₂ | Provides a starting point for molecular weight considerations. |

| Molecular Weight | 212.24 g/mol | Falls within the range of typical small molecule drugs. |

| XLogP3 | 3.2 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid proton can participate in hydrogen bonding. |

| Hydrogen Bond Acceptor Count | 2 | The carbonyl and hydroxyl oxygens can act as hydrogen bond acceptors. |

Synthesis of the this compound Core

A common and efficient method for the synthesis of the this compound core is through the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by reduction of the resulting keto-acid.

This protocol describes the synthesis of o-benzoylbenzoic acid, a key intermediate that can be further modified.

Materials:

-

Phthalic anhydride (15 g)

-

Thiophene-free benzene (75 mL)

-

Anhydrous aluminum chloride (30 g)

-

Ice

-

Concentrated hydrochloric acid (20 mL)

-

10% Sodium carbonate solution

-

Activated charcoal

Procedure:

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a trap for HCl gas, combine phthalic anhydride and benzene. Cool the flask in an ice bath until the benzene begins to crystallize.[1]

-

Friedel-Crafts Acylation: Carefully add anhydrous aluminum chloride to the cooled mixture. Remove the ice bath and gently warm the flask to initiate the reaction. Once the reaction is proceeding smoothly, reflux the mixture for 30 minutes with constant stirring.[1]

-

Workup: Cool the flask in an ice bath and cautiously add ice to decompose the aluminum chloride complex, followed by concentrated hydrochloric acid.[1]

-

Purification: Add 10% sodium carbonate solution to dissolve the product as its sodium salt. Treat the solution with activated charcoal, filter, and then precipitate the o-benzoylbenzoic acid by adding hydrochloric acid.[1]

-

Crystallization: The crude product can be further purified by crystallization from a benzene/ligroin mixture to yield pure o-benzoylbenzoic acid.[1]

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous aluminum chloride is critical as it is a moisture-sensitive Lewis acid catalyst. Any water present would deactivate the catalyst.

-

Thiophene-free Benzene: Thiophene is a common impurity in benzene and can interfere with the Friedel-Crafts reaction.

-

Controlled Temperature: The initial cooling and subsequent gentle heating are necessary to control the exothermic reaction and prevent side product formation.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has shown promise in several therapeutic areas. The following sections will detail the key findings and underlying mechanisms.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics. A key target for many NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Derivatives of o-benzoylbenzoic acid have been investigated as potential COX-2 inhibitors. By modifying the core structure, it is possible to design molecules that fit into the active site of COX-2 with high affinity and selectivity.

COX-2 selective inhibitors often exhibit time-dependent inhibition, which is a key basis for their selectivity over COX-1.[4][5] This involves an initial reversible binding to the enzyme, followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex.[5]

Caption: Simplified workflow of COX-2 inhibition by this compound derivatives.

Antimicrobial Activity: Inhibition of Bacterial Transcription

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. One promising strategy is to target essential bacterial processes that are distinct from those in humans. Bacterial transcription, the process of synthesizing RNA from a DNA template, is a prime target. This process is initiated by the binding of a sigma (σ) factor to the core RNA polymerase (RNAP) to form the holoenzyme.[6]